![molecular formula C8H21NO3Si B3149605 Diethylaminomethyltrimethoxysilane CAS No. 67475-66-5](/img/structure/B3149605.png)
Diethylaminomethyltrimethoxysilane
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It often includes the reactants used, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography or electron diffraction can be used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the rate of the reaction .Physical And Chemical Properties Analysis
This involves measuring properties such as boiling point, melting point, solubility, and reactivity. Techniques such as thermogravimetric analysis or differential scanning calorimetry might be used .Scientific Research Applications
- DEAMTMS is commonly employed as a silane coupling agent . It acts as a bridge between organic and inorganic materials by forming covalent bonds with both. When applied to surfaces, it enhances adhesion between substrates (such as glass, ceramics, or metals) and organic coatings (such as paints, adhesives, or sealants). This property makes it valuable in industries like construction , automotive , and electronics .
- Researchers explore DEAMTMS for its potential in biomedical applications . It can modify the surface properties of biomaterials, such as implants , scaffolds , and drug delivery systems . By enhancing biocompatibility and controlling surface interactions, it contributes to tissue regeneration and controlled drug release .
Surface Modification and Silane Coupling Agents
Biomedical and Biomaterials Research
Mechanism of Action
Target of Action
Diethylaminomethyltrimethoxysilane is a novel alpha silane . The primary target of this compound is the silicon atom, which is in close proximity to the nitrogen atom . This proximity can accelerate the hydrolysis reaction compared to (amino-propyl)silanes .
Mode of Action
It is known that the close proximity of the nitrogen atom to the silicon atom can accelerate the hydrolysis reaction . This interaction with its targets may result in changes in the chemical structure and properties of the compound.
Biochemical Pathways
It is known that the compound can be used as a crosslinking agent for rtv silicone rubber . This suggests that it may interact with biochemical pathways related to polymer formation and crosslinking.
Pharmacokinetics
Given its use as a crosslinking agent, it is likely that the compound has unique pharmacokinetic properties that allow it to interact effectively with its targets and exert its effects .
Result of Action
Given its role as a crosslinking agent, it is likely that the compound has significant effects on the structure and properties of the materials it interacts with .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-ethyl-N-(trimethoxysilylmethyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21NO3Si/c1-6-9(7-2)8-13(10-3,11-4)12-5/h6-8H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIIDEIURMTGCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C[Si](OC)(OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21NO3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethylaminomethyltrimethoxysilane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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